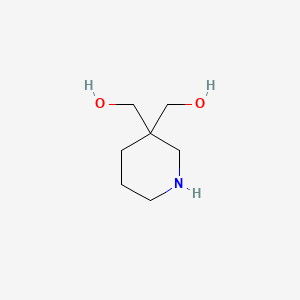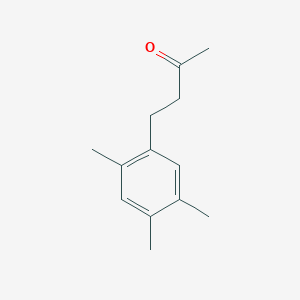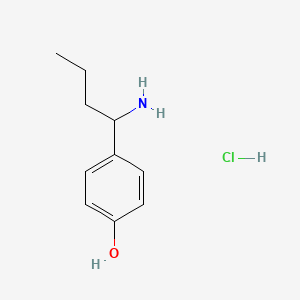
Piperidine-3,3-diyldimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine-3,3-diyldimethanol is a chemical compound characterized by a piperidine ring substituted with two hydroxymethyl groups at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Piperidine-3,3-diyldimethanol can be synthesized through several methods. One common approach involves the reduction of piperidine-3,3-dicarboxylic acid or its derivatives. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound often involves catalytic hydrogenation of piperidine derivatives. This method is preferred due to its scalability and efficiency. The reaction typically occurs in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions: Piperidine-3,3-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form piperidine derivatives with different functional groups.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Piperidine-3,3-dicarboxylic acid or piperidine-3,3-dialdehyde.
Reduction: Various piperidine derivatives depending on the reducing agent used.
Substitution: Ethers or esters of this compound.
Aplicaciones Científicas De Investigación
Piperidine-3,3-diyldimethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of piperidine-3,3-diyldimethanol largely depends on its functional groups and the context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl groups can form hydrogen bonds or participate in other interactions, influencing the compound’s behavior and efficacy .
Comparación Con Compuestos Similares
Piperidine-3,3-diyldimethanol can be compared with other piperidine derivatives, such as:
Piperidine-3,3-dicarboxylic acid: Similar structure but with carboxyl groups instead of hydroxymethyl groups.
Piperidine-3,3-dialdehyde: An oxidized form with aldehyde groups.
Piperidine-3,3-dimethylamine: A derivative with methyl groups replacing the hydroxymethyl groups.
Uniqueness: this compound’s unique feature is the presence of two hydroxymethyl groups, which provide versatility in chemical reactions and potential for forming hydrogen bonds, making it valuable in various applications .
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
[3-(hydroxymethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c9-5-7(6-10)2-1-3-8-4-7/h8-10H,1-6H2 |
Clave InChI |
HTTBCEVOEMVRBI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13545444.png)


![[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate](/img/structure/B13545476.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid](/img/structure/B13545484.png)
![rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate](/img/structure/B13545495.png)
![2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)



